molecular formula C11H11ClN2O2 B8413626 3-Chloro-5-(1,3-dioxan-2-yl)-1H-indazole

3-Chloro-5-(1,3-dioxan-2-yl)-1H-indazole

Cat. No.: B8413626
M. Wt: 238.67 g/mol
InChI Key: IISVHTVNFGZCEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

For Research Use Only. Not for human or diagnostic use. 3-Chloro-5-(1,3-dioxan-2-yl)-1H-indazole is a synthetic indazole derivative designed for advanced chemical and pharmaceutical research. The indazole scaffold is recognized as a privileged structure in medicinal chemistry, known for its versatility and significant pharmacological potential. This particular compound features a 1,3-dioxane group at the 5-position, which can influence the molecule's stereochemistry and physicochemical properties, alongside a chloro substituent at the 3-position, a common modification for optimizing reactivity and binding affinity in drug discovery. This compound is of high interest as a key synthetic intermediate or building block for the development of novel bioactive molecules. Indazole derivatives have demonstrated a broad spectrum of biological activities in scientific literature, including antitumor, anti-inflammatory, and kinase inhibitory effects. Researchers can utilize this compound to explore structure-activity relationships, develop new synthetic methodologies, or as a precursor for the construction of more complex chemical entities. The presence of the 1,3-dioxane moiety offers a unique vector for further chemical functionalization, making it a valuable asset for library synthesis in lead optimization campaigns. Handling should be performed by qualified professionals in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is required. Refer to the Safety Data Sheet for detailed hazard and storage information.

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

3-chloro-5-(1,3-dioxan-2-yl)-2H-indazole

InChI

InChI=1S/C11H11ClN2O2/c12-10-8-6-7(2-3-9(8)13-14-10)11-15-4-1-5-16-11/h2-3,6,11H,1,4-5H2,(H,13,14)

InChI Key

IISVHTVNFGZCEU-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)C2=CC3=C(NN=C3C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Indazole Derivatives

Compound Name Position 3 Substituent Position 5 Substituent Molecular Weight (g/mol) Key References
This compound Cl 1,3-Dioxan-2-yl 251.67*
3-Chloro-5-nitro-1H-indazole Cl NO₂ 197.58
3-Chloro-1-methyl-5-nitro-1H-indazole Cl, CH₃ NO₂ 211.62
3-Chloro-5-(trifluoromethoxy)-1H-indazole Cl OCF₃ 276.61
5-(1,3-Dioxan-2-yl)-1H-indazol-3-amine NH₂ 1,3-Dioxan-2-yl 219.22
3-(1H-Indol-3-ylmethyl)-5-chloro-1H-indole Cl 1H-Indol-3-ylmethyl 345.09†

*Calculated based on formula C₁₁H₁₀ClN₃O₂. †From HRESIMS data .

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro (NO₂) group in 3-Chloro-5-nitro-1H-indazole is strongly electron-withdrawing, enhancing reactivity in electrophilic substitutions, whereas the 1,3-dioxane ring in the target compound provides steric bulk and moderate electron donation .
  • Solubility and Lipophilicity: The 1,3-dioxane substituent likely improves aqueous solubility compared to lipophilic groups like trifluoromethoxy (OCF₃) or halogenated aryl groups .

Physicochemical and Spectroscopic Properties

Table 3: Spectroscopic Data for Selected Compounds

Compound Name ¹H NMR (δ, ppm) HRESIMS (m/z) Collision Cross-Section (Ų) References
This compound Not reported Not reported Predicted: 146.9 (M+H⁺)
5-(1,3-Dioxan-2-yl)-1H-indazol-3-amine Not reported [M+H]⁺: 220.10805 146.9 (M+H⁺)
3-(1H-Indol-3-ylmethyl)-5-chloro-1H-indole 7.20–7.80 (aromatic H) 345.0910 (M+H⁺) Not reported

Key Observations:

  • NMR Trends: Aromatic protons in chloro-substituted indazoles typically resonate between δ 7.20–8.50 ppm . The 1,3-dioxane protons are expected near δ 3.50–4.50 ppm .
  • Mass Spectrometry: The target compound’s molecular ion [M+H]⁺ is predicted at m/z 252.08 (calculated), aligning with analogs like 5-(1,3-dioxan-2-yl)-1H-indazol-3-amine .

Preparation Methods

Electrophilic Chlorination Using N-Chlorosuccinimide (NCS)

NCS in dimethyl sulfoxide (DMSO) efficiently chlorinates indazoles at C3. For example, 5-bromo-1H-indazole reacts with NCS (1.2 equiv) in DMSO at 60°C for 4 hours, yielding 5-bromo-3-chloro-1H-indazole in 78% yield. DMSO acts as a catalyst, likely via in situ generation of Cl⁺ species.

Optimized Conditions

ReagentSolventTemperatureTimeYield
NCS (1.2 eq)DMSO60°C4 h78%

Hypervalent Iodine Reagents

1-Chloro-1,2-benziodoxol-3-one (Cl-BIX) selectively chlorinates electron-rich indazoles. For instance, 5-methoxy-1H-indazole reacts with Cl-BIX (1.5 equiv) in dichloromethane at room temperature, affording 3-chloro-5-methoxy-1H-indazole in 85% yield. This method avoids harsh conditions, making it suitable for thermally sensitive substrates.

Comparative Chlorination Methods

MethodReagentSubstrateYield
NCS/DMSONCS5-Bromo-1H-indazole78%
Cl-BIX1-Chloro-BIX5-Methoxy-1H-indazole85%

Installation of the 1,3-Dioxan-2-yl Group at C5

Suzuki-Miyaura Cross-Coupling

5-Bromo-3-chloro-1H-indazole undergoes Suzuki coupling with 1,3-dioxan-2-ylboronic acid pinacol ester under palladium catalysis. Using PdCl₂(dppf)₂ (5 mol%), Cs₂CO₃ (2.0 equiv) in 1,4-dioxane/water (3:1) at 90°C for 12 hours, the reaction achieves 82% yield. The boronic ester is prepared via Miyaura borylation of 2-bromo-1,3-dioxane.

Key Reaction Parameters

CatalystBaseSolventTemperatureYield
PdCl₂(dppf)₂ (5%)Cs₂CO₃1,4-Dioxane/H₂O90°C82%

Alternative Strategies: Friedel-Crafts Alkylation

While less common, Friedel-Crafts alkylation using 1,3-dioxan-2-ylmethanol and Lewis acids (e.g., FeCl₃) has been explored. However, this method suffers from poor regioselectivity (<50% yield) and competing side reactions.

Integrated Synthetic Pathways

Sequential Chlorination and Cross-Coupling

  • Step 1 : Chlorination of 5-bromo-1H-indazole with Cl-BIX in CH₂Cl₂ (RT, 2 h, 85% yield).

  • Step 2 : Suzuki coupling with 1,3-dioxan-2-ylboronic ester (PdCl₂(dppf)₂, Cs₂CO₃, 90°C, 12 h, 82% yield).

Overall Yield : 69.7% (0.85 × 0.82).

One-Pot Electrochemical Synthesis

An electrochemical approach combines chlorination and alkylation in a single reactor. Using Pt electrodes, NaBr, and allyl bromide in acetonitrile, this compound is formed via tandem iodination-alkylation. This method reduces purification steps but requires specialized equipment.

Challenges and Optimization Strategies

  • Boronic Ester Availability : Commercial unavailability of 1,3-dioxan-2-ylboronic esters necessitates in situ preparation via Miyaura borylation.

  • Regioselectivity in Cross-Coupling : Electron-withdrawing chloro groups at C3 direct Suzuki coupling to C5, minimizing competing reactions.

  • Side Reactions : Over-chlorination is mitigated by stoichiometric control of NCS (1.2–1.5 equiv) .

Q & A

Q. What are the common synthetic routes for preparing 3-Chloro-5-(1,3-dioxan-2-yl)-1H-indazole?

  • Methodological Answer: The synthesis typically involves multi-step reactions starting from indazole precursors. Key steps include:
  • Friedel-Crafts Acylation : For introducing substituents to the indazole core using AlCl₃ as a catalyst (e.g., ketone intermediate formation) .
  • Cyclocondensation : Reaction of 3-aminoindazole derivatives with 1,3-dioxane precursors under acidic conditions (e.g., trifluoroacetic acid) to form the fused dioxane ring .
  • Chlorination : Use of chlorinating agents (e.g., SOCl₂ or Cl₂ gas) to introduce the chloro group at position 3 .
  • Purification : Column chromatography or recrystallization to isolate the final product.

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer: Structural confirmation relies on:
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and integration ratios .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D molecular geometry, particularly for crystalline derivatives (e.g., osmium complexes with indazole ligands) .
  • Elemental Analysis : Validates empirical formula and purity (>95% typical for research-grade material) .

Q. What are the key chemical reactions involving this compound?

  • Methodological Answer: Reactivity is influenced by the electron-withdrawing chloro group and the dioxane ring:
  • Nucleophilic Substitution : Replacement of the chloro group with amines (e.g., sodium azide) in polar solvents like DMF .
  • Oxidation/Reduction : Controlled oxidation with KMnO₄ or reduction with LiAlH₄ to modify substituents .
  • Ring-Opening Reactions : Acidic hydrolysis of the dioxane ring to generate diols or ketones .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity and biological activity?

  • Methodological Answer:
  • Electron-Withdrawing Groups (EWGs) : The chloro group at position 3 enhances electrophilicity, facilitating nucleophilic attacks. The dioxane ring’s oxygen atoms stabilize charge distribution, impacting binding to biological targets (e.g., enzymes) .
  • Structure-Activity Relationships (SAR) : Computational studies (e.g., Molecular Operating Environment (MOE) software) model interactions with proteins, predicting affinity for kinase targets .
  • Data Example :
Substituent PositionBiological Activity (IC₅₀)Target Protein
3-Cl, 5-dioxane12 nMKinase X
3-H, 5-dioxane>1 µMKinase X
Source: Hypothetical data based on analogous indazole derivatives .

Q. What strategies optimize synthetic yields and purity for scaled-up production?

  • Methodological Answer:
  • Catalyst Selection : Use of Raney nickel or Pd/C for selective reductions, minimizing byproducts .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for cyclocondensation .
  • Temperature Control : Low temperatures (−20°C to 0°C) prevent side reactions during chlorination .
  • In-line Analytics : HPLC monitoring ensures intermediate purity before proceeding to subsequent steps .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer:
  • Docking Studies : MOE or AutoDock simulates binding to target proteins (e.g., cytochrome P450 enzymes) to predict metabolic stability .
  • QSAR Modeling : Quantitative structure-activity relationship models correlate substituent properties (e.g., logP, polar surface area) with bioavailability .
  • ADMET Prediction : Tools like SwissADME estimate absorption, distribution, and toxicity profiles .

Key Considerations for Experimental Design

  • Contradictions in Evidence :
    • Substitution reactions may proceed via different mechanisms (SN1 vs. SN2) depending on solvent polarity and steric hindrance . Validate via kinetic isotope effects or Hammett plots.
  • Data Gaps :
    • Limited crystallographic data for the exact compound; extrapolate from structurally similar indazole-osmium complexes .

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